molecular formula C7H15ClN2O2 B11741819 (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1609388-50-2

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B11741819
CAS No.: 1609388-50-2
M. Wt: 194.66 g/mol
InChI Key: XYWAWRNTTXUIFP-IBTYICNHSA-N
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Description

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various N-substituted pyrrolidine derivatives

Scientific Research Applications

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(methylamino)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(ethylamino)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid

Uniqueness

The unique combination of the dimethylamino group and the specific stereochemistry of (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride distinguishes it from other similar compounds. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

1609388-50-2

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)5-3-6(7(10)11)8-4-5;/h5-6,8H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+;/m1./s1

InChI Key

XYWAWRNTTXUIFP-IBTYICNHSA-N

Isomeric SMILES

CN(C)[C@@H]1C[C@H](NC1)C(=O)O.Cl

Canonical SMILES

CN(C)C1CC(NC1)C(=O)O.Cl

Origin of Product

United States

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